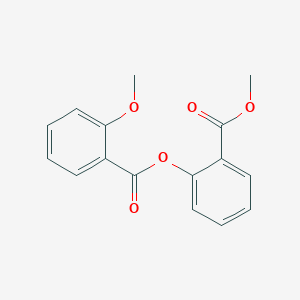

N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

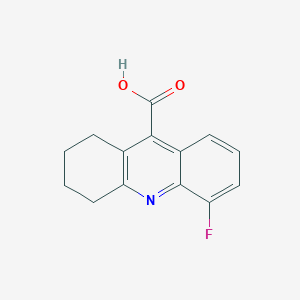

N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide, also known as MDMA, is a psychoactive drug that has gained widespread popularity in recent years. While it is often associated with recreational use, it has also been the subject of scientific research due to its potential therapeutic applications.

Mecanismo De Acción

N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria and increased sociability. It also activates the sympathetic nervous system, leading to increased heart rate and blood pressure. However, the exact mechanism of action is still not fully understood.

Biochemical and Physiological Effects:

N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has a number of biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. It can also cause dehydration and electrolyte imbalances, leading to potential health risks. Long-term use has been associated with cognitive deficits and mood disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has several advantages for laboratory experiments, including its ability to increase empathy and reduce fear, making it a useful tool for studying social behavior. However, its potential for abuse and neurotoxicity make it a challenging substance to work with, and strict safety protocols must be followed to ensure the safety of researchers.

Direcciones Futuras

There are several future directions for research on N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide, including further studies on its potential therapeutic applications, as well as investigations into its long-term effects on the brain and body. Additionally, there is a need for the development of safer and more efficient synthesis methods, as well as the exploration of alternative substances with similar effects. Overall, continued research on N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has the potential to lead to significant advances in the field of psychotherapy and neuroscience.

Métodos De Síntesis

N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the reaction of safrole with hydrochloric acid, followed by the addition of methylamine and reduction with sodium borohydride. While this method has been used for illicit production, it is not recommended for laboratory use due to safety concerns. Instead, alternative methods have been developed that are safer and more efficient.

Aplicaciones Científicas De Investigación

N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide has been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide can increase empathy and reduce fear, making it a promising candidate for psychotherapy. However, further research is needed to fully understand its effects and potential risks.

Propiedades

Nombre del producto |

N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide |

|---|---|

Fórmula molecular |

C18H21NO3 |

Peso molecular |

299.4 g/mol |

Nombre IUPAC |

N-(1-adamantyl)-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C18H21NO3/c20-17(14-1-2-15-16(6-14)22-10-21-15)19-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,19,20) |

Clave InChI |

VRESHOVMDCONOA-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=C(C=C4)OCO5 |

SMILES canónico |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)

![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)

![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)

![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)

![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)

![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)